![molecular formula C22H21N3O6S B3141285 Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-58-1](/img/structure/B3141285.png)
Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate
Overview
Description
“Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate” is a chemical compound with the molecular formula C22H21N3O6S and a molecular weight of 455.48 . It is also known as "methyl 4-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-3-nitrobenzoate" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate” include its molecular formula (C22H21N3O6S), molecular weight (455.48), and its synonyms . Further details about its melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Serotonin Receptor Ligands
Piperazinyl derivatives of certain compounds, including those related to Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, have shown high binding affinities for 5-HT(6) serotonin receptors. This is particularly true for derivatives like 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, which exhibits high affinity and selectivity for serotonin and dopamine receptors (Park et al., 2011).
Antipsychotic Agents
Compounds structurally similar to Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, specifically (piperazin-1-yl-phenyl)-arylsulfonamides, have been identified as having high affinities for both 5-HT(2C) and 5-HT(6) receptors. These compounds, such as naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, show antagonistic activity in functional assays for these receptors (Park et al., 2010).
Antibacterial Activities
Derivatives of Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, like 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, have shown promise in antibacterial activities. Specific compounds from this group have exhibited effective antibacterial properties against various pathogens (Wu Qi, 2014).
Receptor Antagonists
Some piperazine derivatives, including those structurally related to Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, have been evaluated as 5-HT(7) receptor antagonists. Compounds in this category demonstrated potent activity and selectivity against multiple serotonin receptor types (Yoon et al., 2008).
Fluorescent Probes
Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate-related compounds have been used in the development of fluorescent probes. These probes are designed to detect specific biological molecules or processes, showing potential in various biomedical applications (Pak et al., 2016).
Factor Xa Inhibitors
Research on 1-arylsulfonyl-3-piperazinone derivatives, which are structurally similar to Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, has led to the discovery of potent inhibitors of factor Xa, a key enzyme in the blood coagulation system. These inhibitors show high selectivity and potential therapeutic applications (Nishida et al., 2001).
properties
IUPAC Name |
methyl 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-31-22(26)18-7-9-20(21(15-18)25(27)28)23-10-12-24(13-11-23)32(29,30)19-8-6-16-4-2-3-5-17(16)14-19/h2-9,14-15H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAJYZUPYDLBQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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